3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide
Overview
Description
3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of the pyrrolidine ring enhances its pharmacological profile, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have significant biological effects .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide on cellular function in in vitro or in vivo studies have not been reported . Future studies should investigate these aspects to provide a more comprehensive understanding of the compound’s temporal effects.
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models . Future studies should explore this aspect, including any threshold effects and potential toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with pyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the pyrrolidine group . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator (SARM).
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Known for its anticancer properties.
Uniqueness
3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide is unique due to its dual functional groups (amino and sulfonamide) that contribute to its diverse biological activities. The presence of the pyrrolidine ring further enhances its pharmacological profile, making it a versatile compound in drug discovery .
Properties
IUPAC Name |
3-amino-4-pyrrolidin-1-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-9-7-8(16(12,14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,11H2,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFUIRLPSQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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